5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a methylphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable reagent, such as diazomethane or a cyclopropyl halide.
Attachment of the Methoxy and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents, such as methoxybenzene and methylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or aryl halides to introduce different substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine Hydrochloride (SSR125543A)
- Cyclohexyl N-(2-methoxy-5-methylphenyl)carbamate
Uniqueness
5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-5-3-4-6-13(11)16(21-2)10-18-17(20)14-9-15(22-19-14)12-7-8-12/h3-6,9,12,16H,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYGEIESOXVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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